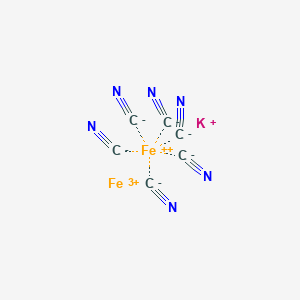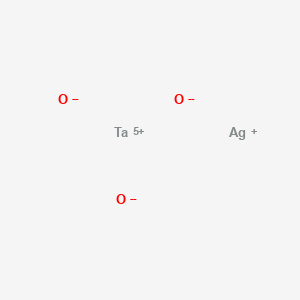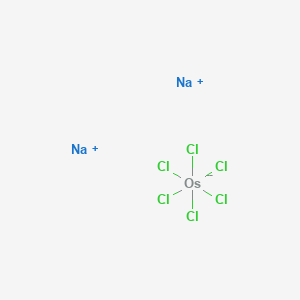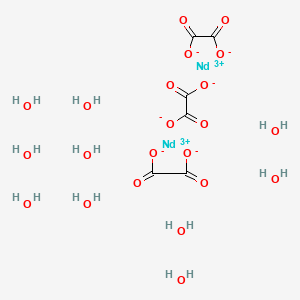
Pigment Blue 27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and Molecular Structure Analysis
The synthesis of Pigment Blue 27 involves high-temperature calcination processes. Ahmed et al. (2008) described the creation of nano-blue ceramic pigment through the co-precipitation and combustion synthesis method, resulting in nanoparticles within the 24-35 nm range by using 3-methyl-pyrozole-5-one as a fuel (Ahmed, Dessouki, & Ali, 2008). This process highlights the intricate balance between chemical reactions and physical conditions necessary to produce the pigment's unique color and particle size.
Chemical Reactions and Properties
Chemical properties of Pigment Blue 27 revolve around its stability and color fastness under various conditions, which are essential for its application in ceramics and coatings. The incorporation of cobalt into the ceramic matrix, as detailed by Tsukimori et al. (2018), shows how variations in composition affect the absorption of visible light and color properties, indicating a direct correlation between chemical composition and the resulting pigment color (Tsukimori, Shobu, Oka, & Masui, 2018).
Physical and Chemical Properties Analysis
The physical properties, such as particle size and surface morphology, directly influence the pigment's application performance. Zhou et al. (2018) synthesized blue nano-pigments with varying calcium content, demonstrating how adjustments in chemical composition can alter the brightness and hue of the pigment (Zhou, Li, Zhang, Shu, Nian, Cao, & Wu, 2018). This versatility is crucial for tailoring the pigment to specific industrial needs.
Phosphomolybdic acid solution is widely used in chemical analysis, catalysis, and organic synthesis due to its unique properties as a heteropoly acid.
Synthesis and Molecular Structure Analysis
Phosphomolybdic acid's structure is critical for its function in catalysis and analysis. Keggin (1934) detailed the structure and formula of 12-phosphotungstic acid, a related compound, providing insight into the complex molecular structure common to phosphomolybdic acid and its significant role in chemical reactions (Keggin, 1934).
Chemical Reactions and Properties
Phosphomolybdic acid serves as an efficient catalyst in various chemical reactions. Terent’ev et al. (2013) demonstrated its catalytic prowess in synthesizing bridged 1,2,4,5-tetraoxanes from β-diketones and hydrogen peroxide, emphasizing its role in facilitating complex organic reactions (Terent’ev, Yaremenko, Vil’, Moiseev, Kon’kov, Dembitsky, Levitsky, & Nikishin, 2013).
Physical and Chemical Properties Analysis
The versatility of phosphomolybdic acid extends to its use in electrochemical applications and as a reagent in colorimetric determinations, showcasing its broad utility across different scientific fields. Chen et al. (2013) fabricated phosphomolybdic acid-reduced graphene oxide nanocomposites, highlighting the material's electrochemical properties and potential for innovative technological applications (Chen, Liu, Feng, Zhang, & Yang, 2013).
Applications De Recherche Scientifique
Pigments in Agriculture In agricultural research, the color of durum wheat grain is significantly influenced by natural pigments like carotenoids and anthocyanins. These pigments, which contribute to the blue, purple, and red colors of grains, are under investigation for their potential to improve the nutritional value and marketability of durum wheat and its products. Such studies highlight the importance of pigment accumulation in breeding programs aimed at enhancing food quality (Ficco et al., 2014).
Photoreceptor Pigment Research The design, synthesis, and expression of genes for human color vision pigments, including the blue pigment, have profound implications for understanding sensory biology and developing applications related to vision. This area of research has led to the expression of these pigments in laboratory settings, facilitating studies on color perception and the genetic basis of color vision (Oprian, Asenjo, Lee, & Pelletier, 1991).
Nano-Pigment Technology Recent advancements in nano-pigment technology, exemplified by the development of YIn0.9Mn0.1O3–ZnO nano-pigments, demonstrate the potential for creating pigments with intense blue colors and high solar reflectance. Such innovations are crucial for developing "Cool Pigments" for roofing materials, contributing to energy-saving strategies by reflecting solar radiation and reducing heat absorption in buildings (Jose et al., 2016).
Biological and Health Implications The investigation of blue pigments derived from natural sources like genipin, which exhibit anti-inflammatory properties, underscores the potential health benefits of such compounds. Research in this area suggests that blue pigments can play a role in preventing and treating inflammatory diseases, highlighting the intersection of dietary components, natural pigments, and health (Wang et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
potassium;iron(2+);iron(3+);hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.2Fe.K/c6*1-2;;;/q6*-1;+2;+3;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQICAMJIICDLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Fe+2].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Fe2KN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15418-51-6 |
Source


|
| Record name | Ferrate(3-), hexakis(cyano-κC)-, iron(2+) potassium (1:1:1), (OC-6-11)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15418-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
306.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;iron(2+);iron(3+);hexacyanide | |
CAS RN |
25869-98-1 |
Source


|
| Record name | Iron(3+) potassium hexacyanoferrate(4-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25869-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









